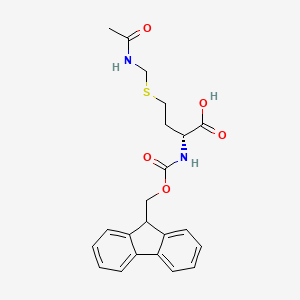

Fmoc-D-HCys(Acm)-OH

説明

Fmoc-D-Cys(Acm)-OH (CAS: 168300-88-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C21H22N2O5S, with a molecular weight of 414.48 g/mol. The compound features two critical protective groups:

- Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine).

- Acm (acetamidomethyl): Protects the thiol group of cysteine, requiring iodine or mercury(II) acetate for cleavage .

This D-configuration isomer is essential for synthesizing peptides with enhanced enzymatic stability or specific chiral requirements. It is stored at 2–8°C under nitrogen to prevent degradation .

特性

IUPAC Name |

(2R)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXJXPIRDOELQS-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HCys(Acm)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of cysteine is protected using acetamidomethyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group is then protected by reacting the cysteine derivative with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate.

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of Fmoc-D-HCys(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection reactions under controlled conditions.

Automated Synthesis: Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.

Substitution: The Acm group can be removed using iodine in acetic acid, allowing the thiol group to participate in further reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Iodine in acetic acid.

Major Products Formed:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected cysteine derivatives.

科学的研究の応用

Chemistry:

Peptide Synthesis: Fmoc-D-HCys(Acm)-OH is widely used in solid-phase peptide synthesis to create complex peptides and proteins.

Protein Engineering: It facilitates the incorporation of cysteine residues in proteins for site-specific modifications.

Biology:

Protein Labeling: The thiol group can be used for labeling proteins with fluorescent tags or other probes.

Enzyme Studies: It is used in the synthesis of enzyme substrates and inhibitors.

Medicine:

Drug Development: Fmoc-D-HCys(Acm)-OH is used in the synthesis of peptide-based drugs and therapeutic agents.

Diagnostics: It is employed in the development of diagnostic assays involving peptides.

Industry:

Biotechnology: Used in the production of recombinant proteins and peptides.

Pharmaceuticals: Integral in the synthesis of active pharmaceutical ingredients.

作用機序

Mechanism: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Acm group protects the thiol group, allowing selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds and the incorporation of cysteine residues in peptides and proteins.

Molecular Targets and Pathways:

Peptide Bond Formation: The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation.

Thiol Group Reactions: The Acm group is removed under oxidative conditions, enabling the thiol group to form disulfide bonds or undergo other modifications.

類似化合物との比較

Structural and Functional Comparison

The table below compares Fmoc-D-Cys(Acm)-OH with structurally related Fmoc-protected amino acids:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protective Groups | Key Applications |

|---|---|---|---|---|---|

| Fmoc-D-Cys(Acm)-OH | 168300-88-7 | C21H22N2O5S | 414.48 | Fmoc (α-amino), Acm (thiol) | Peptides requiring D-cysteine residues |

| Fmoc-Cys(Acm)-OH (L-isomer) | 86060-81-3 | C21H22N2O5S | 414.47 | Fmoc, Acm | Standard SPPS for L-cysteine incorporation |

| Fmoc-D-Pen(Acm)-OH | 201531-77-3 | C23H26N2O5S | 443 | Fmoc, Acm | Penicillamine-containing peptides |

| Fmoc-His(Trt)-OH | - | C34H31N3O5 | 585.64 | Fmoc, Trt (imidazole) | Histidine-rich peptide synthesis |

Key Observations:

- Stereochemistry : The D-configuration of Fmoc-D-Cys(Acm)-OH distinguishes it from the L-isomer (Fmoc-Cys(Acm)-OH), which is more common in natural peptides. The D-form is critical for avoiding enzymatic degradation in therapeutic peptides .

- Protective Group Compatibility : Acm is preferred for cysteine protection due to its orthogonality to Fmoc and stability under acidic conditions (e.g., TFA cleavage). In contrast, Trt (triphenylmethyl) used in histidine derivatives requires milder acids (e.g., 1% TFA) for removal .

- Solubility : Fmoc-D-Cys(Acm)-OH dissolves well in polar aprotic solvents (e.g., DMF, DCM), whereas Fmoc-D-Pen(Acm)-OH exhibits lower solubility due to its bulkier structure .

Coupling Efficiency

- Fmoc-D-Cys(Acm)-OH : High coupling efficiency (≥90%) is achieved using activating agents like HBTU/HOBt/DIEA, particularly in DMF/DCM solvent systems .

- Fmoc-His(Trt)-OH : Requires optimized conditions (e.g., HBTU/HOBt/DIEA in NMP/DCM) to overcome steric hindrance from the Trt group, with coupling rates ~80% .

- Fmoc-Arg(Pbf)-OH : Large steric hindrance necessitates activation with DIC/HOBt/DMAP for 93% coupling efficiency .

Deprotection Challenges

- Acm Group : Requires iodine oxidation or mercury-based reagents, posing challenges in eco-friendly synthesis. In contrast, Trt and Pbf groups are removed with TFA, simplifying workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。